
Beta-Amyloid (4-42)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Amyloid (4-42) is a useful research compound. Molecular weight is 4198.8. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (4-42) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (4-42) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Scientific Research Applications of Beta-Amyloid (4-42)
Beta-amyloid (Aβ) 4-42 is an N-truncated form of amyloid β, a peptide that has garnered significant attention for its role in Alzheimer's disease (AD) . While research has traditionally focused on Aβ 1-42, increasing evidence suggests that N-truncated variants like Aβ 4-42 are crucial in the etiology of AD . Aβ 4-42 is found in considerable quantities in AD brains and was the first Aβ peptide identified in AD plaques . This article aims to explore the scientific research applications of Aβ 4-42, drawing from various verified sources to provide comprehensive data and authoritative insights.
Role in Alzheimer's Disease
Aβ 4-42 has been implicated in the development and progression of Alzheimer's disease. Studies indicate that this peptide rapidly forms aggregates with a high propensity for oligomer formation . These oligomeric species are increasingly recognized as the primary cause of AD .
N-truncated Aβ peptides, including Aβ 4-42, enhance Aβ aggregation, influencing fibrillization behavior . Research indicates that Aβ 4-42 triggers both acute and long-lasting behavioral deficits comparable to the memory dysfunction typically observed in AD .
Toxicity and Neuronal Loss
Experiments involving primary cortical neurons have shown that Aβ 4-42 exhibits toxicity levels similar to pyroglutamate Aβ 3-42 and Aβ 1-42 . Intraventricular injections of Aβ 4-42 in wildtype mice induced significant working memory deficits, mirroring the effects of pyroglutamate Aβ 3-42 and Aβ 1-42 .
Transgenic mice expressing Aβ 4-42 develop substantial CA1 pyramidal neuron loss in the hippocampus . This hippocampus-specific expression of Aβ 4-42 correlates with age-dependent spatial reference memory deficits, as assessed through the Morris water maze test .
Diagnostic Potential
Plasma Aβ levels correlate with cerebrospinal fluid (CSF) levels and Aβ plaque burden in the brain, making them potential biomarkers for AD . High-precision assays for plasma Aβ42/Aβ40 are strongly predictive of brain amyloidosis and can screen cognitively normal individuals for the presence of brain amyloidosis .
Individuals with a negative amyloid PET scan but a positive plasma Aβ42/Aβ40 are at an increased risk of converting to amyloid PET-positive, indicating the potential for early detection of AD risk . Combining plasma Aβ42/Aβ40 levels with age and APOE ε4 status further enhances the accuracy in diagnosing brain amyloidosis .
Immunotherapeutic Strategies
Immunotherapeutic approaches targeting Aβ have shown promise in clearing amyloid plaques in AD mouse models . However, early trials involving full-length aggregated Aβ1-42 вакцинации столкнулись с побочными эффектами, такими как менингоэнцефалит . Subsequent strategies aim to develop vaccines that selectively bind to N-truncated Aβ variants like AβpE3-42 and Aβ4-42, which are highly toxic and associated with AD pathology but not normal APP processing .
Conformational Studies
The discovery of unique conformational epitopes in the N-terminal region of Aβ opens new avenues for active and passive immunization . These epitopes can be targeted to develop more specific and effective immunotherapies for AD . A novel pseudo β-hairpin structure in N-truncated Aβ has been identified, offering new targets for therapeutic intervention .
Amyloid β Protein Processing
The 42- and 40-amino acid forms of amyloid β protein are generated from the β-amyloid precursor protein through different protease activities . N-terminal deletions, including Aβ 4-42, enhance Aβ aggregation, with the N-terminus specifying fibrillization behavior .
Due to the focused nature of the query on scientific research applications and the constraints against using specific unreliable sources, detailed individual case studies are not available within the provided search results.
Propriétés
Poids moléculaire |
4198.8 |
---|---|
Séquence |
FRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.